molecular formula C6H10N2O B2894278 2-Cyano-2-methylbutanamide CAS No. 1314914-46-9

2-Cyano-2-methylbutanamide

Cat. No.: B2894278
CAS No.: 1314914-46-9
M. Wt: 126.159
InChI Key: UYTSIEFPLLPNDU-UHFFFAOYSA-N
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Description

2-Cyano-2-methylbutanamide is an organic compound with the molecular formula C6H10N2O. It is a versatile small molecule scaffold used in various chemical applications. The compound is characterized by its cyano and amide functional groups, which contribute to its reactivity and utility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-methylbutanamide typically involves the reaction of 2-methylbutanamide with a cyanating agent. One common method is the reaction of 2-methylbutanamide with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:

2-Methylbutanamide+Cyanogen BromideThis compound+HBr\text{2-Methylbutanamide} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{HBr} 2-Methylbutanamide+Cyanogen Bromide→this compound+HBr

The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-methylbutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted amides, alcohols, or thiols.

    Reduction: 2-Methylbutylamine.

    Hydrolysis: 2-Methylbutanoic acid.

Scientific Research Applications

2-Cyano-2-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-methylbutanamide is unique due to its specific combination of cyano and amide groups on a branched carbon skeleton. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-cyano-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSIEFPLLPNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314914-46-9
Record name 2-cyano-2-methylbutanamide
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